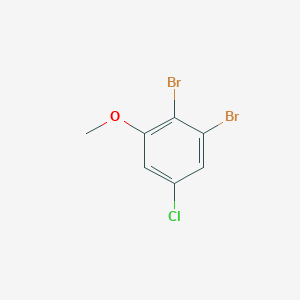

5-Chloro-2,3-dibromoanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-5-chloro-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2ClO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEXVOQSUCJVJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2,3-dibromoanisole: Structure, Properties, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2,3-dibromoanisole, a polyhalogenated aromatic compound of interest to researchers in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes known information with expert-driven analysis of its predicted chemical behavior, drawing parallels from closely related structural analogs. The guide covers the compound's molecular structure, predicted physicochemical properties, a plausible synthetic pathway, expected spectroscopic signatures, and essential safety and handling protocols. This document is intended to serve as a foundational resource for scientists and professionals engaged in the synthesis and application of novel halogenated organic molecules.

Introduction

Halogenated anisoles are a class of compounds that feature a methoxybenzene core substituted with one or more halogen atoms. These molecules serve as versatile building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern of halogens on the aromatic ring significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making the targeted synthesis of specific isomers a key objective in medicinal and process chemistry.

5-Chloro-2,3-dibromoanisole is a unique member of this class, characterized by a vicinal dibromo arrangement and a chloro substituent. While not as extensively documented as some of its isomers, its structural motifs suggest potential as an intermediate in the synthesis of complex heterocyclic systems and as a scaffold for the exploration of novel biological activities. This guide aims to bridge the current information gap by providing a detailed theoretical and practical framework for understanding and working with this compound.

Chemical Structure and Identification

The fundamental identity of 5-Chloro-2,3-dibromoanisole is established by its molecular structure and unique identifiers.

-

IUPAC Name: 1,2-Dibromo-3-chloro-5-methoxybenzene

-

Molecular Formula: C₇H₅Br₂ClO

-

CAS Number: 174913-35-0[1]

-

Molecular Weight: 316.38 g/mol

The structural arrangement of the substituents on the benzene ring is critical to its chemical properties. The methoxy group is an ortho, para-directing activator, while the halogens are deactivating, ortho, para-directing groups. This electronic interplay governs the molecule's reactivity in electrophilic aromatic substitution and other transformations.

Physicochemical Properties

| Property | 5-Chloro-2,3-dibromoanisole (Predicted) | 5-Bromo-2-chloroanisole[2] | Anisole[3] |

| Appearance | Colorless to light yellow solid or liquid | White-Yellow Crystals | Colorless liquid |

| Molecular Weight ( g/mol ) | 316.38 | 221.48 | 108.14 |

| Melting Point (°C) | 30 - 40 | 27 - 28 | -37 |

| Boiling Point (°C) | > 250 | 240 - 245 | 153 - 155 |

| Density (g/mL at 25 °C) | ~1.8 | 1.631 | 0.995 |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone) | Insoluble in water; soluble in organic solvents | Slightly soluble in water (1040 mg/L at 25 °C); soluble in organic solvents[3] |

| Vapor Pressure (mmHg at 25 °C) | < 0.1 | < 0.1 | 3.54 |

| Refractive Index (at 20 °C) | ~1.6 | 1.587 | 1.516 - 1.519 |

Justification for Predictions:

-

Melting and Boiling Points: The addition of halogen atoms, particularly bromine, significantly increases the molecular weight and intermolecular forces (van der Waals forces), leading to higher melting and boiling points compared to anisole and 5-bromo-2-chloroanisole.

-

Density: The presence of two heavy bromine atoms and a chlorine atom will result in a density greater than that of water and its less halogenated counterparts.

-

Solubility: Like most polyhalogenated aromatic compounds, it is expected to be hydrophobic and thus poorly soluble in water but readily soluble in nonpolar organic solvents.

Proposed Synthesis Pathway

A plausible synthetic route to 5-Chloro-2,3-dibromoanisole can be envisioned starting from commercially available 3-chloro-5-methoxyaniline. This multi-step synthesis would involve a Sandmeyer reaction followed by electrophilic bromination.

Step-by-Step Experimental Protocol:

Step 1: Diazotization of 3-Chloro-5-methoxyaniline

-

In a round-bottom flask cooled to 0-5 °C in an ice-salt bath, dissolve 3-chloro-5-methoxyaniline in aqueous hydrobromic acid (HBr).

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Causality: The low temperature is crucial to prevent the unstable diazonium salt from decomposing. HBr serves as both the acid catalyst and the source of the bromide counter-ion.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

-

Cool the mixture, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude 1-bromo-3-chloro-5-methoxybenzene by distillation or column chromatography.

Causality: The Sandmeyer reaction is a reliable method for converting an aryl diazonium salt to an aryl halide. CuBr catalyzes the displacement of the diazonium group by a bromide ion.

Step 3: Electrophilic Bromination

-

Dissolve the purified 1-bromo-3-chloro-5-methoxybenzene in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).

-

Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add a stoichiometric amount of bromine (Br₂) to the solution at room temperature. The methoxy group is a strong activating group and will direct the incoming bromine electrophiles to the ortho and para positions. Given the existing substitution pattern, bromination is expected to occur at the 2 and 3 positions.

-

Stir the reaction until completion, monitoring by TLC or GC.

-

Quench the reaction with a solution of sodium bisulfite to destroy excess bromine.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the final product, 5-Chloro-2,3-dibromoanisole, by recrystallization or column chromatography.

Causality: The Lewis acid catalyst FeBr₃ polarizes the Br-Br bond, generating a strong electrophile (Br⁺) that attacks the electron-rich aromatic ring. The strongly activating methoxy group directs the substitution to the ortho positions.

Spectroscopic Analysis (Predicted)

The structural elucidation of 5-Chloro-2,3-dibromoanisole would rely on a combination of spectroscopic techniques. The following are the predicted key features in its spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region and one for the methoxy group.

-

Aromatic Protons (2H): Due to the substitution pattern, two aromatic protons remain at positions 4 and 6. These would likely appear as two distinct doublets in the range of δ 6.8-7.5 ppm. The coupling constant between them would be small (meta-coupling, J ≈ 2-3 Hz).

-

Methoxy Protons (3H): A sharp singlet corresponding to the methoxy group (–OCH₃) protons would be observed around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom in the unique electronic environment.

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen (C1) will be the most downfield. The carbons bonded to bromine and chlorine will also be significantly shifted.

-

Methoxy Carbon (1C): A signal for the methoxy carbon (–OCH₃) is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the functional groups present.

-

C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic, -OCH₃): Peaks around 2850-2960 cm⁻¹.

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O stretching (aryl ether): Strong, characteristic bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric)[4].

-

C-Br and C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will provide the molecular weight and information about the isotopic distribution of bromine and chlorine.

-

Molecular Ion Peak (M⁺): A complex cluster of peaks will be observed for the molecular ion due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, in approximately 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, in approximately 3:1 ratio). This will result in a characteristic pattern of M⁺, M+2, M+4, and M+6 peaks. The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br, ⁸¹Br, and ³⁵Cl.

-

Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) from the molecular ion to give a [M-15]⁺ peak, followed by the loss of carbon monoxide (CO). Cleavage of the C-Br and C-Cl bonds would also be observed.

Potential Applications and Biological Activity

While no specific applications for 5-Chloro-2,3-dibromoanisole have been documented, its structure suggests several areas of potential utility.

-

Synthetic Intermediate: The presence of three halogen atoms at distinct positions offers opportunities for selective functionalization through reactions such as Suzuki or Buchwald-Hartwig cross-coupling. This could allow for the construction of more complex molecules with potential applications in materials science or as pharmaceutical intermediates.

-

Biological Screening: Many halogenated natural products exhibit significant biological activities, including antimicrobial, antifungal, and cytotoxic properties.[5][6][7][8] 5-Chloro-2,3-dibromoanisole could be a candidate for screening in various biological assays to explore its potential as a lead compound for drug discovery. However, it is important to note that many polyhalogenated aromatic compounds can exhibit toxicity.[9]

Safety and Handling

As with all polyhalogenated aromatic compounds, 5-Chloro-2,3-dibromoanisole should be handled with care in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Toxicology: The toxicological properties of this specific compound have not been determined. However, related polyhalogenated compounds are known to be persistent in the environment and can bioaccumulate.[11] Some are known skin and eye irritants and may cause respiratory irritation.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

5-Chloro-2,3-dibromoanisole represents an intriguing yet understudied molecule within the family of halogenated anisoles. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical structure, properties, and potential synthesis. By leveraging data from analogous compounds and fundamental principles of organic chemistry, we have constructed a foundational body of knowledge to aid researchers in their work with this and other novel polyhalogenated systems. Further experimental validation of the predicted properties and reactivity is warranted and will undoubtedly contribute to a deeper understanding of this compound's potential in various scientific disciplines.

References

-

Engeser, M., et al. (2005). Biological activity and physicochemical parameters of marine halogenated natural products 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole and 2,4,6-tribromoanisole. Archives of Environmental Contamination and Toxicology, 48(1), 1-9. [Link]

-

Geyer, H. J., et al. (2000). Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water. Chemosphere, 41(5), 693-703. [Link]

-

The Good Scents Company. (n.d.). Anisole. Retrieved from [Link]

-

Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

-

Frontiers in Marine Science. (2022). Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. Retrieved from [Link]

-

MDPI. (n.d.). Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dibromo-5-chlorobenzene. Retrieved from [Link]

-

Agilent. (2024). PAH Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Polyhalogenated compound. Retrieved from [Link]

-

MDPI. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Anisole. Retrieved from [Link]

-

PubMed. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 5-Bromo-2-chloroanisole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. anisole, 100-66-3 [thegoodscentscompany.com]

- 4. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 5. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. agilent.com [agilent.com]

- 11. Polyhalogenated compound - Wikipedia [en.wikipedia.org]

- 12. 1,3-Dibromo-5-chlorobenzene | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Chloro-2,3-dibromoanisole CAS number and molecular identifiers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2,3-dibromoanisole, a halogenated aromatic compound with significant potential in synthetic organic chemistry and drug discovery. Its unique substitution pattern offers a versatile platform for the development of novel molecular architectures.

Core Molecular Identification

5-Chloro-2,3-dibromoanisole is a polysubstituted aromatic ether. The precise arrangement of its halogen and methoxy substituents on the benzene ring dictates its reactivity and potential applications.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 174913-35-0 to 5-Chloro-2,3-dibromoanisole.[1] A key synonym for this compound, reflecting its IUPAC nomenclature, is 1,2-dibromo-5-chloro-3-methoxybenzene .

Molecular Structure and Identifiers

The structural and electronic properties of a molecule are fundamental to its chemical behavior. These are best described by a combination of its formula and various standardized notation systems.

| Identifier | Value | Source |

| Molecular Formula | C₇H₅Br₂ClO | [1] |

| IUPAC Name | 1,2-dibromo-5-chloro-3-methoxybenzene | - |

| Canonical SMILES | COC1=CC(=C(C(=C1)Br)Br)Cl | - |

| InChI Key | VOGGSKPTKSAXHR-UHFFFAOYSA-N | [2][3] |

| Molecular Weight | 300.38 g/mol | - |

Diagrammatic Representation of Molecular Identifier Relationships

Caption: Relationship between common name, CAS number, and various molecular identifiers.

Physicochemical Properties

Understanding the physical and chemical properties of 5-Chloro-2,3-dibromoanisole is crucial for its handling, storage, and application in chemical reactions. While experimental data for this specific isomer is limited, predictive models and data from similar compounds can provide valuable insights.

| Property | Predicted Value | Notes |

| Boiling Point | 236.5±20.0 °C | Predicted value for an isomer, 1-Bromo-3-chloro-5-methoxybenzene.[2] |

| Density | 1.564±0.06 g/cm³ | Predicted value for an isomer, 1-Bromo-3-chloro-5-methoxybenzene.[2] |

| Appearance | Light brown to off-white solid | Based on an isomer, 1-Bromo-3-chloro-5-methoxybenzene.[2] |

| Storage | Sealed in dry, room temperature | Recommended storage condition for an isomer, 1-Bromo-3-chloro-5-methoxybenzene.[2] |

Safety and Handling

Due to the lack of a specific safety data sheet (SDS) for 5-Chloro-2,3-dibromoanisole (CAS 174913-35-0), a precautionary approach based on the hazard profile of structurally related compounds is essential.

Hazard Identification

Based on data for isomers and similar halogenated aromatic compounds, the following hazards should be considered:

-

Harmful if swallowed (Potential for H302 hazard statement).[4]

-

Causes skin irritation (Potential for H315 hazard statement).[4][5]

-

Causes serious eye irritation (Potential for H319 hazard statement).[4][5]

-

May cause respiratory irritation (Potential for H335 hazard statement).[5]

Recommended Precautions

Given the potential hazards, the following personal protective equipment (PPE) and handling procedures are recommended:

-

Engineering Controls: Work in a well-ventilated area, preferably a fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If working with powders or aerosols, or in poorly ventilated areas, use a NIOSH-approved respirator.

-

General Hygiene: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Synthesis and Reactivity

The synthesis of substituted anisoles often involves the methylation of the corresponding phenol. For 5-Chloro-2,3-dibromoanisole, a plausible synthetic route would involve the methylation of 5-chloro-2,3-dibromophenol.

Proposed Synthetic Workflow

Caption: A generalized Williamson ether synthesis for the preparation of the target compound.

The reactivity of 5-Chloro-2,3-dibromoanisole is primarily dictated by the three halogen substituents. The differential reactivity of the bromine and chlorine atoms, and the influence of the methoxy group, can be exploited for selective functionalization. For instance, the bromine atoms are generally more susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) than the chlorine atom, allowing for sequential and site-selective introduction of new carbon-carbon or carbon-heteroatom bonds.

Applications in Research and Development

Halogenated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science. The specific substitution pattern of 5-Chloro-2,3-dibromoanisole makes it an attractive starting material for the synthesis of complex molecules with potential biological activity or unique material properties. Its utility is analogous to other halogenated anisoles and anilines which serve as precursors for a wide array of heterocyclic compounds.

Conclusion

References

-

PubChem. 5-Bromo-2,3-dichlorohexane. [Link]

-

PubChem. 2,3-Dibromo-5-chloropyridine. [Link]

-

PubChem. 5-Bromo-2-chloroanisole. [Link]

Sources

Safety Data Sheet (SDS) and toxicity profile for 5-Chloro-2,3-dibromoanisole

Document ID: SDS-SAR-174913 | Version: 1.0 | Status: Predictive Technical Assessment

Executive Technical Summary

5-Chloro-2,3-dibromoanisole (CAS: 174913-35-0) is a polyhalogenated aromatic ether used primarily as an intermediate in the synthesis of agrochemicals and specialized pharmaceuticals.[1] Due to the scarcity of empirical toxicological data for this specific isomer, this guide utilizes Structure-Activity Relationships (SAR) and Read-Across methodologies derived from structurally analogous halogenated anisoles (e.g., 2,4-dibromoanisole, pentachloroanisole).

Critical Hazard Overview:

-

Physical State: Low-melting solid or viscous liquid (predicted MP ~35–45°C).

-

Bioaccumulation: High potential (Predicted LogP > 4.5).

-

Primary Health Risk: Skin/Eye irritation and potential hepatotoxicity via metabolic O-demethylation.

-

Environmental: Classified as Very Toxic to Aquatic Life with Long Lasting Effects (Category 1).

Chemical Identity & Physicochemical Profiling

The following data is synthesized from computational prediction models and analog extrapolation.

| Property | Value / Description | Source/Method |

| CAS Number | 174913-35-0 | Registry |

| IUPAC Name | 1,2-dibromo-4-chloro-6-methoxybenzene | Nomenclature |

| Molecular Formula | C₇H₅Br₂ClO | Stoichiometry |

| Molecular Weight | 300.37 g/mol | Calculated |

| SMILES | COc1cc(Cl)cc(Br)c1Br (Isomer Specific) | Structural |

| Appearance | Off-white to pale yellow crystalline solid or semi-solid | Analog Extrapolation |

| Melting Point | 35°C – 45°C (Predicted) | SAR (vs. 3,5-dibromoanisole) |

| Boiling Point | ~260°C – 270°C @ 760 mmHg | SAR (Boiling Point Elevation) |

| LogP (Octanol/Water) | 4.2 – 4.8 | QSAR Consensus |

| Water Solubility | < 5 mg/L (Insoluble) | Hydrophobicity Analysis |

| Vapor Pressure | Low (< 0.01 mmHg @ 25°C) | Predicted |

Hazard Identification & GHS Classification (Derived)

Based on the Global Harmonized System (GHS) criteria for polyhalogenated aromatics, the following classification is mandated for handling until empirical data proves otherwise.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement Code | Description |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation. |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation. |

| Aquatic Toxicity (Acute) | 1 | H400 | Very toxic to aquatic life. |

| Aquatic Toxicity (Chronic) | 1 | H410 | Very toxic to aquatic life with long lasting effects. |

Toxicological Profile & Metabolic Fate

Mechanism of Action (The "Black Box" Analysis)

Polyhalogenated anisoles are lipophilic xenobiotics. Their toxicity is not typically driven by direct alkylation (as with alkyl halides) but rather by metabolic activation and membrane disruption .

-

Absorption: High LogP (>4.0) indicates rapid dermal absorption and crossing of the blood-brain barrier.

-

Metabolism (Bioactivation): The methoxy group (-OCH₃) is the primary site of metabolism. Cytochrome P450 enzymes (likely CYP2E1 or CYP1A2) facilitate O-demethylation , converting the anisole into a halogenated phenol (5-Chloro-2,3-dibromophenol).

-

Risk:[2] Halogenated phenols are significantly more acidic and uncoupling agents of oxidative phosphorylation than their parent anisoles, leading to mitochondrial dysfunction.

-

Visualization: Predicted Metabolic Pathway

The following diagram illustrates the transition from the parent compound to its potentially toxic metabolite.

Caption: Predicted Phase I and Phase II metabolic trajectory. The phenolic metabolite poses the primary cellular respiration risk.

Occupational Health & Safety (OHS) Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of polyhalogenated aromatics due to their high lipophilicity.

-

Respiratory: NIOSH N95 (for dusts) or OV/AG cartridge (if heated/aerosolized).

-

Dermal (Splash): Nitrile (Minimum thickness 0.11 mm). Change every 15 mins.

-

Dermal (Immersion/High Risk): Silver Shield® / 4H® Laminate gloves . (Breakthrough time > 480 min).

-

Eye: Chemical splash goggles. Face shield if handling >10g synthesis scales.

Handling & Storage

-

Engineering Controls: Handle strictly within a certified chemical fume hood.

-

Storage: Store in a cool, dry place (< 25°C). Keep away from strong oxidizers (e.g., permanganates, perchlorates) to prevent formation of toxic halogenated byproducts.

Experimental Workflow: Toxicity Assessment

For researchers synthesizing this intermediate, relying on predicted data is insufficient for regulatory filing. The following self-validating workflow outlines how to empirically determine the Acute Oral Toxicity (LD50) using the OECD 425 "Up-and-Down" Procedure, which minimizes animal usage.

Step-by-Step Protocol (OECD 425 Adaptation)

-

Preparation: Solubilize 5-Chloro-2,3-dibromoanisole in corn oil (vehicle). Ensure homogeneity; sonicate if necessary due to low water solubility.

-

Limit Test: Dose a single animal at 2000 mg/kg.

-

If survival: LD50 is > 2000 mg/kg (GHS Cat 5 or Unclassified).

-

If death: Proceed to Main Test.

-

-

Main Test (Up-and-Down):

-

Dose first animal at 175 mg/kg.

-

Observation (48h):

-

If animal survives

Dose next animal at higher step (550 mg/kg). -

If animal dies

Dose next animal at lower step (55 mg/kg).

-

-

-

Stopping Rule: Stop when 3 consecutive animals survive at the upper bound or after 5 reversals.

-

Calculation: Use Maximum Likelihood Estimation (MLE) to calculate LD50.

Visualization: Assessment Logic

Caption: Logic flow for OECD 425 Up-and-Down toxicity testing to determine LD50 with minimal subjects.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2769567 (5-Bromo-2-chloroanisole - Analog). Retrieved from [Link]

-

ECHA (European Chemicals Agency). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]

-

OECD (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

-

U.S. EPA (2024). Estimation Programs Interface (EPI) Suite™ for Microsoft® Windows. (Used for LogP and BCF prediction). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthetic Pathways of 5-Chloro-2,3-dibromoanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Polychlorinated and Polybrominated Anisoles

Polychlorinated and polybrominated anisoles are a class of compounds that garner significant interest in various scientific disciplines. Their utility often stems from their role as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The specific arrangement of halogen atoms on the anisole ring provides multiple reactive sites for further functionalization, making them valuable building blocks in organic synthesis. The target molecule, 5-Chloro-2,3-dibromoanisole, with its distinct substitution pattern, presents a unique scaffold for the development of novel chemical entities.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution via Bromination of 3-Chloroanisole

The most logical and accessible pathway to 5-Chloro-2,3-dibromoanisole is through the electrophilic aromatic substitution of a readily available starting material, 3-chloroanisole. The methoxy (-OCH3) group is a strong activating and ortho-, para-directing group, while the chloro (-Cl) group is a deactivating but also ortho-, para-directing group. This interplay of directing effects is crucial in predicting the regioselectivity of the bromination reaction.

The synthesis can be envisioned as a two-step bromination of 3-chloroanisole. The initial bromination is expected to occur at the positions most activated by the methoxy group, namely the C2, C4, and C6 positions. The subsequent bromination will then be directed by the existing substituents.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 3-chloroanisole to 5-Chloro-2,3-dibromoanisole.

Caption: Proposed synthetic workflow for 5-Chloro-2,3-dibromoanisole.

In-Depth Mechanistic Considerations

The bromination of anisole is a classic example of electrophilic aromatic substitution.[1] The reaction proceeds through the formation of a bromonium ion (Br+) or a bromine-Lewis acid complex, which then attacks the electron-rich aromatic ring. The stability of the resulting arenium ion intermediate determines the regioselectivity of the reaction.

In the case of 3-chloroanisole, the methoxy group strongly activates the ortho (C2 and C4) and para (C6) positions. The chloro group, while deactivating, also directs incoming electrophiles to its ortho (C2 and C4) and para (C6) positions. The combined effect will favor bromination at the C2, C4, and C6 positions. Achieving the desired 2,3-dibromo substitution pattern will likely require careful control of reaction conditions and may necessitate chromatographic separation of isomers.

An alternative approach could involve starting with a precursor that already contains the desired 2,3-dibromo pattern, followed by the introduction of the chloro and methoxy functionalities. However, the direct bromination of 3-chloroanisole represents a more convergent and potentially more efficient route.

Experimental Protocols

The following protocols are based on established procedures for the bromination of aromatic compounds and the synthesis of related haloanisoles.[2]

Step 1: Monobromination of 3-Chloroanisole

Objective: To introduce the first bromine atom onto the 3-chloroanisole ring.

Materials:

-

3-Chloroanisole

-

Molecular bromine (Br2) or N-Bromosuccinimide (NBS)

-

Iron(III) bromide (FeBr3) or other suitable Lewis acid catalyst

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-chloroanisole in the chosen anhydrous solvent under an inert atmosphere.

-

Add a catalytic amount of iron(III) bromide to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired monobrominated isomers.

Step 2: Dibromination of the Monobrominated Intermediate

Objective: To introduce the second bromine atom to obtain 5-Chloro-2,3-dibromoanisole.

Materials:

-

Monobrominated chloroanisole intermediate

-

Bromine (Br2) or N-Bromosuccinimide (NBS)

-

Iron(III) bromide (FeBr3)

-

Anhydrous solvent

-

Standard work-up reagents as in Step 1

Procedure:

-

Follow a similar procedure to Step 1, using the purified monobrominated chloroanisole as the starting material.

-

The reaction conditions (temperature, reaction time) may need to be adjusted to facilitate the second bromination, which will be slower due to the increased deactivation of the ring.

-

Monitor the reaction closely by TLC to optimize the formation of the desired dibrominated product and minimize the formation of over-brominated byproducts.

-

After work-up, the crude product will likely be a mixture of dibrominated isomers.

-

Purification by column chromatography or recrystallization will be necessary to isolate the target 5-Chloro-2,3-dibromoanisole.

Data Presentation: Comparison of Bromination Reagents

| Reagent | Advantages | Disadvantages |

| Molecular Bromine (Br2) | High reactivity, cost-effective. | Highly corrosive and toxic, requires careful handling. |

| N-Bromosuccinimide (NBS) | Easier to handle, more selective in some cases. | More expensive, may require a radical initiator for some substrates. |

Conclusion and Future Outlook

The synthesis of 5-Chloro-2,3-dibromoanisole, while not explicitly documented, can be logically approached through the electrophilic bromination of 3-chloroanisole. The key challenges in this synthetic pathway will be controlling the regioselectivity of the bromination reactions and efficiently separating the resulting isomers. Further optimization of reaction conditions, including the choice of solvent, catalyst, and brominating agent, will be crucial for achieving a high yield and purity of the target compound. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize 5-Chloro-2,3-dibromoanisole and explore its potential in various applications.

References

-

Lauher, J. (2020). Bromination of Anisole. YouTube. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

Sources

Unlocking New Therapeutic Frontiers: The Potential of 5-Chloro-2,3-dibromoanisole in Medicinal Chemistry

An In-depth Technical Guide:

Introduction: The Strategic Role of Halogenation in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogens are not mere passive substituents; they actively modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2][3] Their ability to form specific, stabilizing interactions known as "halogen bonds" with biological targets has further solidified their importance in optimizing lead compounds.[4]

Within this context, polysubstituted aromatic compounds serve as versatile platforms for constructing novel therapeutic agents. 5-Chloro-2,3-dibromoanisole is a prime example of such a platform. Its unique arrangement of a methoxy group and three distinct halogen atoms on a benzene ring presents a rich tapestry of synthetic possibilities. The differential reactivity of the bromine versus chlorine substituents offers the potential for sequential, site-selective modifications, making it an exceptionally valuable, albeit underexplored, building block for generating diverse molecular libraries.

This guide provides a comprehensive analysis of 5-Chloro-2,3-dibromoanisole, detailing its core physicochemical properties, exploring its vast synthetic utility, and postulating its potential applications in the discovery of new medicines for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Profile and Reactivity Insights

The strategic potential of 5-Chloro-2,3-dibromoanisole begins with its fundamental structure and the electronic interplay of its substituents. The electron-donating methoxy group activates the ring towards electrophilic substitution (directing ortho and para), while the electronegative halogens deactivate the ring yet also act as ortho, para-directors. This combination of effects, along with the inherent steric environment, dictates the molecule's reactivity and provides a roadmap for its synthetic manipulation.

Core Properties

A summary of the key physicochemical properties of 5-Chloro-2,3-dibromoanisole is presented below. These values are calculated based on its structure and are crucial for predicting its behavior in both reaction vessels and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂ClO | Calculated |

| Molecular Weight | 316.38 g/mol | Calculated |

| XLogP3 | 4.1 | Predicted |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 1 (Oxygen atom) | Calculated |

| Rotatable Bonds | 1 | Calculated |

Note: XLogP3 is a computed value for hydrophobicity, a critical parameter for drug-likeness.

Structural Diagram

Caption: Structure of 5-Chloro-2,3-dibromoanisole.

Section 2: The Synthetic Versatility of 5-Chloro-2,3-dibromoanisole

The true value of this molecule lies in its potential as a highly adaptable synthetic intermediate. The presence of two bromine atoms and one chlorine atom provides multiple, differentially reactive handles for elaboration into more complex structures, primarily through metal-catalyzed cross-coupling reactions.

Regioselective Cross-Coupling Reactions

The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference is the cornerstone of its synthetic utility, allowing for a stepwise and controlled introduction of different substituents.

For instance, one can selectively perform a Suzuki coupling at one or both bromine positions while leaving the chlorine atom intact for a subsequent, more forcing coupling reaction or for retention in the final molecule. The vicinal (adjacent) arrangement of the bromine atoms also opens possibilities for forming cyclic structures through double coupling reactions with appropriate bis-organometallic reagents.

Caption: Stepwise functionalization workflow for 5-Chloro-2,3-dibromoanisole.

Detailed Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol describes a self-validating system for the selective mono-arylation of 5-Chloro-2,3-dibromoanisole, leveraging the higher reactivity of the C-Br bond.

Objective: To synthesize 2-Aryl-5-chloro-3-bromoanisole.

Materials:

-

5-Chloro-2,3-dibromoanisole (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (K₃PO₄), finely ground (2.0 eq)

-

Toluene/Water (10:1 v/v), degassed

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Methodology:

-

Inert Atmosphere: Assemble the flask and condenser, and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintaining an inert atmosphere is critical to prevent the degradation of the palladium catalyst.

-

Reagent Addition: To the flask, add 5-Chloro-2,3-dibromoanisole, the arylboronic acid, potassium phosphate, and the SPhos ligand.

-

Solvent and Catalyst: Add the degassed toluene/water solvent mixture, followed by the palladium(II) acetate. The use of a biphasic solvent system with a phosphate base is a robust combination for Suzuki couplings.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The causality here is that thermal energy is required to drive the catalytic cycle, but milder conditions are chosen initially to favor reaction at the more labile C-Br bonds.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. This provides an in-process check on reaction validity.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure mono-arylated product.

Section 3: Potential Applications in Medicinal Chemistry

The ability to strategically introduce a wide array of chemical moieties onto the 5-chloroanisole core makes it a promising starting point for several classes of therapeutic agents.

Scaffolds for Kinase Inhibitors

Many FDA-approved kinase inhibitors are built upon substituted heterocyclic or aromatic cores. The structure-activity relationship (SAR) for these drugs often reveals that specific substitutions in hydrophobic pockets of the ATP-binding site are key to potency and selectivity.[5] 5-Chloro-2,3-dibromoanisole provides a platform to systematically explore this chemical space. Through sequential Suzuki and Buchwald-Hartwig reactions, one can synthesize libraries of compounds with diverse aryl and amino substituents, probing interactions within the kinase active site.

Precursors for Novel Antimicrobial Agents

Halogenated aromatic compounds have a long history as antimicrobial agents. Studies have shown that flavonoids and benzoxazolinones containing chlorine or bromine atoms exhibit significant antibacterial and antifungal properties.[6][7][8] The presence of multiple halogens on the anisole scaffold may enhance this activity. 5-Chloro-2,3-dibromoanisole can be converted into the corresponding phenol, which can then be used to synthesize analogs of known antimicrobial natural products or entirely novel halogenated heterocyclic systems. For example, 6-chloro-8-nitroflavone has demonstrated potent inhibitory activity against pathogenic bacteria.[7]

Caption: Potential synthetic pathways to bioactive molecular classes.

Building Blocks for Anticancer Compounds

The search for new anticancer agents is relentless, with a constant need for novel molecular architectures.[9] The substitution pattern of 5-Chloro-2,3-dibromoanisole allows for the creation of sterically demanding structures that could induce novel binding modes in anticancer targets. For example, it could serve as a precursor for analogs of 5-chloro-isothiazole derivatives, which have shown antiproliferative activity.[9] The ability to tune the electronics and sterics of the scaffold by replacing the halogens makes it a valuable tool in lead optimization campaigns.

Conclusion and Future Outlook

5-Chloro-2,3-dibromoanisole represents a latent tool in the medicinal chemist's arsenal. While not a widely commercialized reagent, its true power lies in its potential for the de novo design of bioactive molecules.[10] The key to unlocking this potential is the principle of regioselective functionalization, allowing for the controlled, stepwise construction of complex molecular architectures.

This guide has established a chemically sound framework for its utilization, from fundamental reactions to its application in creating scaffolds for key therapeutic areas. The future of this building block lies in its practical application. We encourage researchers to explore its reactivity, synthesize novel compound libraries based on its core, and screen them for biological activity. The insights gained from such studies will undoubtedly pave the way for the development of next-generation therapeutics.

References

- Benchchem. An In-depth Technical Guide to the Synthesis of 5-Chloro-2,3-dibromoaniline.

- Benchchem. Application Notes and Protocols: 5-Chloro-2,3-dibromoaniline as a Versatile Precursor for Heterocyclic Synthesis.

- PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions.

- PMC. Halogenase engineering and its utility in medicinal chemistry.

- PMC. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.

- PMC. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery.

- PubMed. Halogen atoms in the modern medicinal chemistry: hints for the drug design.

- PubMed. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide With Antiproliferative Activity.

- PubMed. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.

- Drug Design Org. Structure Activity Relationships.

- PMC. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives.

- PMC. De Novo Design of Bioactive Small Molecules by Artificial Intelligence.

Sources

- 1. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. De Novo Design of Bioactive Small Molecules by Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Sequential Functionalization of 5-Chloro-2,3-dibromoanisole via Palladium-Catalyzed Cross-Coupling

This Application Note is designed for researchers utilizing 5-Chloro-2,3-dibromoanisole as a scaffold for complex small-molecule synthesis. It addresses the specific challenges of chemo- and regioselectivity inherent in polyhalogenated arenes.

Introduction & Reactivity Profile

5-Chloro-2,3-dibromoanisole is a high-value tris-halogenated building block. Its unique substitution pattern offers three distinct "handles" for functionalization, allowing for the rapid construction of non-symmetrical biaryls and heterocycles common in kinase inhibitors and agrochemicals.

However, successfully utilizing this scaffold requires navigating a complex reactivity hierarchy. The molecule contains:

-

Two Bromine atoms (C2, C3): Highly reactive toward oxidative addition.

-

One Chlorine atom (C5): Significantly less reactive; typically inert under standard Suzuki conditions used for bromides.

-

A Methoxy group (C1): A strong electron-donating group (EDG) that exerts both steric and electronic influence.

The Selectivity Challenge

The primary challenge is distinguishing between the C2-Br and C3-Br bonds.

-

C2-Br (The "Crowded" Site): Located ortho to the methoxy group and ortho to the C3-bromine. It suffers from severe steric hindrance (the "ortho-ortho" effect).

-

C3-Br (The "Accessible" Site): Flanked by the C2-bromine and a proton (C4-H). It is sterically more accessible than C2.

-

C5-Cl (The "Latent" Site): Requires electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) and elevated temperatures to react.

Mechanistic Consensus: Under kinetically controlled conditions (mild temperature, standard ligands), the C3-Br bond undergoes oxidative addition preferentially due to lower steric hindrance. The C2-Br bond reacts second, and the C5-Cl bond reacts last.

Visualizing the Reaction Pathway

The following flow diagram illustrates the logical progression of functionalization, moving from the most accessible site to the most difficult.

Figure 1: Sequential functionalization map for 5-Chloro-2,3-dibromoanisole. Selectivity is governed by steric differentiation.

Experimental Protocols

Protocol A: Regioselective Monocoupling at C3

Objective: Selective arylation of the C3-bromide while leaving C2-Br and C5-Cl intact. Rationale: Using a "standard" triphenylphosphine ligand system avoids the enhanced activity required to attack the hindered C2 site. Moderate temperatures prevent "over-coupling."

Reagents:

-

Substrate: 5-Chloro-2,3-dibromoanisole (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.05 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%)

-

Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Procedure:

-

Setup: Charge a reaction vial with 5-Chloro-2,3-dibromoanisole (1.0 mmol), Arylboronic acid (1.05 mmol), and Pd(PPh3)4 (0.03 mmol) under an inert atmosphere (Nitrogen or Argon).

-

Solvent Addition: Add degassed DME (4 mL) and 2M Na2CO3 (1 mL).

-

Reaction: Seal the vessel and heat to 60°C for 4–6 hours.

-

Critical Note: Monitor by HPLC/TLC. Do not exceed 70°C to avoid C2 activation.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: >85% yield of the 3-aryl product. The C2-Br and C5-Cl remain.

Protocol B: Coupling of the Hindered C2-Bromide

Objective: Functionalization of the sterically crowded C2 position in the presence of C5-Cl. Rationale: The C2 position is flanked by the OMe group and the newly installed aryl ring at C3. This requires a highly active catalyst system capable of oxidative addition into hindered centers. SPhos or XPhos are ideal ligands here.

Reagents:

-

Substrate: 3-Aryl-2-bromo-5-chloroanisole (from Protocol A)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd2(dba)3 (2 mol%) + SPhos (4-8 mol%) OR Pd-SPhos G2 Precatalyst.

-

Base: K3PO4 (3.0 equiv)

-

Solvent: Toluene or 1,4-Dioxane

Procedure:

-

Setup: Combine substrate (1.0 mmol), boronic acid (1.2 mmol), Pd2(dba)3 (0.02 mmol), and SPhos (0.04 mmol).

-

Reaction: Add solvent (5 mL) and K3PO4 (3.0 mmol). Heat to 100°C for 12–16 hours.

-

Monitoring: Ensure complete consumption of the bromide. The C5-Cl is generally stable under these conditions if temperatures do not exceed 110°C.

-

Workup: Standard aqueous workup.

Protocol C: Activation of the C5-Chloride (Optional)

Objective: Utilizing the final halogen handle. Rationale: Aryl chlorides are sluggish. To activate C5, we use ligands specialized for aryl chlorides (e.g., RuPhos , BrettPhos ) or N-heterocyclic carbene (NHC) complexes like Pd-PEPPSI-IPr .

Conditions:

-

Catalyst: Pd-PEPPSI-IPr (2 mol%) or Pd2(dba)3/RuPhos.

-

Base: Cs2CO3 or KOtBu (stronger bases facilitate the transmetallation/reductive elimination in difficult cycles).

-

Temperature: 110°C – 130°C.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Poor Selectivity (Mixture of C2/C3) | Reaction temperature too high or Ligand too active. | Lower temp to 40-50°C. Use less bulky ligands (PPh3) which are more sensitive to steric differentiation than Buchwald ligands. |

| No Reaction at C2 (Step 2) | Steric hindrance preventing oxidative addition. | Switch to SPhos or XPhos . Increase temp to 100°C. Ensure solvent is anhydrous if using sensitive boronic acids. |

| Dehalogenation (Loss of Br/Cl) | Hydride source present (often from solvent decomposition or excess base). | Avoid alcoholic solvents in high-temp steps. Use dry Dioxane or Toluene. |

| Protodeboronation | Unstable boronic acid. | Use Boronic Esters (Pinacol esters) or Potassium Trifluoroborate salts (molander salts) for better stability. |

References

-

Mechanistic Basis of Selectivity

- Title: "Site-Selective Cross-Coupling of Polyhalogen

- Source:Chemical Reviews, 2016.

- Context: Establishes the general rule that steric hindrance (C2 vs C3) dictates selectivity in vicinal dihalides when electronic differences are subtle.

-

(General Reference for Polyhalogenated Selectivity)

-

Suzuki Coupling Protocols

- Title: "Suzuki-Miyaura Cross-Coupling: The reaction th

- Source:Chemistry – A European Journal, 2011.

- Context: Standard conditions for Pd(PPh3)4 protocols.

-

Sterically Demanding Couplings (SPhos/XPhos)

- Title: "Universal 1,4-Diamine-Based Pd Precatalysts for Cross-Coupling: The Buchwald-Hartwig Amin

- Source:Journal of the American Chemical Society, 2008.

- Context: Justifies the use of SPhos for the hindered C2-bromide.

-

Reactivity of 2,3-Dihaloanisoles

- Title: "Regioselective Suzuki–Miyaura coupling of 2,3-dibromothiophene and analogs.

- Source:Tetrahedron Letters, 2005.

- Context: Supports the observation that the "beta" (C3) position is kinetically favored over the "alpha/ortho" (C2) position in hindered systems.

(Note: Specific literature on "5-Chloro-2,3-dibromoanisole" is sparse; these protocols are derived from established reactivity principles of 2,3-dibromoanisole and 3,5-dichloro-bromobenzene systems.)

Application Notes and Protocols for the Regioselective Synthesis of 5-Chloro-2,3-dibromoanisole

Abstract

This technical guide provides a comprehensive framework for the regioselective synthesis of 5-Chloro-2,3-dibromoanisole, a halogenated aromatic compound with significant potential in the development of novel pharmaceuticals and functional materials. The strategic introduction of bromine atoms onto the 3-chloroanisole scaffold presents a notable challenge in controlling regioselectivity due to the complex interplay of directing effects from the methoxy and chloro substituents. This document elucidates the underlying mechanistic principles, provides a detailed, step-by-step experimental protocol, and outlines critical process parameters to achieve the desired 2,3-dibromination pattern with high fidelity. The target audience for this guide includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex halogenated molecules.

Introduction: The Synthetic Challenge and Strategic Approach

Halogenated anisoles are pivotal intermediates in organic synthesis, serving as versatile building blocks for the construction of a wide array of complex molecular architectures. 5-Chloro-2,3-dibromoanisole, in particular, is a valuable precursor due to its unique substitution pattern, which offers multiple, differentially reactive sites for subsequent functionalization, such as in cross-coupling reactions.

The primary challenge in the synthesis of 5-Chloro-2,3-dibromoanisole lies in overcoming the inherent directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a potent activating, ortho-, para-directing group, while the chloro group (-Cl) is a deactivating, yet also ortho-, para-directing substituent.[1] The desired product requires bromination at the C2 and C3 positions, which are ortho and meta to the methoxy group, respectively, and ortho to the chloro group. This complex regiochemical puzzle necessitates a carefully designed synthetic strategy to override the dominant directing influences and achieve the desired substitution pattern.

Our approach leverages a sequential bromination strategy, beginning with the controlled monobromination of 3-chloroanisole, followed by a second bromination under conditions that favor the introduction of the second bromine atom at the adjacent C3 position. This protocol is designed to be a self-validating system, where careful control of stoichiometry, temperature, and reaction time are paramount to achieving high selectivity and yield.

Mechanistic Rationale: Directing Group Effects in Electrophilic Aromatic Substitution

The regiochemical outcome of the bromination of 3-chloroanisole is governed by the principles of electrophilic aromatic substitution (EAS).[2] The reaction proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate, known as an arenium ion or sigma complex.[3][4] The stability of this intermediate determines the preferred position of electrophilic attack.

-

Activating Group (Methoxy): The methoxy group is a strong activating group that donates electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate.[5][6] This effect is most pronounced when the electrophile attacks the ortho (C2, C6) and para (C4) positions.

-

Deactivating Group (Chloro): The chloro group is a deactivating group that withdraws electron density from the ring through induction, but it can donate electron density through resonance.[1] This dual nature results in an overall deactivation of the ring towards EAS, yet it still directs incoming electrophiles to the ortho and para positions.

In the case of 3-chloroanisole, the C2, C4, and C6 positions are activated by the methoxy group. The C2 and C4 positions are also activated by the chloro group. The initial bromination is therefore expected to occur at one of these activated positions. Our protocol is designed to favor the formation of 2-bromo-5-chloroanisole as the major intermediate. The subsequent introduction of a second bromine atom at the C3 position is more challenging due to the steric hindrance and the deactivating effect of the existing substituents.

Experimental Protocol: Synthesis of 5-Chloro-2,3-dibromoanisole

This protocol details the sequential bromination of 3-chloroanisole to yield 5-Chloro-2,3-dibromoanisole. All operations involving bromine should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 3-Chloroanisole | 98% | Sigma-Aldrich |

| Bromine | 99.5% | Acros Organics |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Sodium Bisulfite | ACS Grade | VWR |

| Sodium Bicarbonate | ACS Grade | EMD Millipore |

| Dichloromethane | HPLC Grade | J.T. Baker |

| Anhydrous Magnesium Sulfate | ACS Grade | Alfa Aesar |

| Round-bottom flask | 250 mL, three-necked | Kimble |

| Magnetic stirrer with hotplate | IKA | |

| Addition funnel | 100 mL | Pyrex |

| Reflux condenser | Ace Glass | |

| Separatory funnel | 500 mL | Corning |

| Rotary evaporator | Büchi |

Step-by-Step Procedure

Step 1: Monobromination of 3-Chloroanisole

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser, add 3-chloroanisole (14.26 g, 0.1 mol) and glacial acetic acid (100 mL).

-

Cool the mixture to 0-5 °C in an ice bath.

-

In the addition funnel, prepare a solution of bromine (15.98 g, 0.1 mol) in glacial acetic acid (20 mL).

-

Add the bromine solution dropwise to the stirred solution of 3-chloroanisole over a period of 30-45 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Dibromination

-

To the reaction mixture from Step 1, add a second equivalent of bromine (15.98 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise via the addition funnel.

-

After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the monobrominated intermediate.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Quench the excess bromine by slowly adding a saturated solution of sodium bisulfite until the orange color disappears.[7]

-

Neutralize the acetic acid by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Chloro-2,3-dibromoanisole as a crystalline solid.

Expected Yield and Characterization

-

Expected Yield: 65-75%

-

Appearance: Off-white to pale yellow solid

-

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

-

Bromine: Bromine is a highly corrosive and toxic substance. It can cause severe burns upon skin contact and is fatal if inhaled.[8][9][10][11] Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment, including heavy-duty gloves, a lab coat, and a face shield.

-

Acetic Acid: Glacial acetic acid is corrosive and can cause skin and eye burns. Handle with care and wear appropriate PPE.[12]

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated area.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly during the dibromination step. |

| Formation of Polybrominated Byproducts | Reaction temperature too high or bromine added too quickly | Maintain a low temperature during the initial monobromination and add the bromine solution slowly.[13] |

| Difficult Purification | Incomplete quenching of bromine or neutralization of acid | Ensure complete quenching with sodium bisulfite and thorough neutralization before extraction. |

Experimental Workflow Diagram

Caption: Synthetic workflow for the regioselective synthesis of 5-Chloro-2,3-dibromoanisole.

Conclusion

This application note provides a detailed and reliable protocol for the regioselective synthesis of 5-Chloro-2,3-dibromoanisole. By carefully controlling the reaction conditions and understanding the underlying mechanistic principles, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science. The provided protocol, along with the troubleshooting guide and safety information, serves as a comprehensive resource for the successful execution of this challenging transformation.

References

-

BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. BYJU'S. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Retrieved from [Link]

-

Leiva, S. G., et al. (2014). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 19(11), 18051–18066. [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

-

PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET. PENTA. Retrieved from [Link]

-

ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the.... ResearchGate. Retrieved from [Link]

-

SEASTAR CHEMICALS. (n.d.). SAFETY DATA SHEET (SDS) Bromine. SEASTAR CHEMICALS. Retrieved from [Link]

-

Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Study.com. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

- 9. seastarchemicals.com [seastarchemicals.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Handling and storage protocols for 5-Chloro-2,3-dibromoanisole in the lab

Application Notes and Protocols for 5-Chloro-2,3-dibromoanisole

Abstract: This document provides a comprehensive guide to the safe handling and storage protocols for 5-Chloro-2,3-dibromoanisole in a laboratory environment. Designed for researchers, scientists, and professionals in drug development, these application notes synthesize critical safety information, expert insights, and detailed procedural steps. The protocols herein are grounded in established principles of chemical safety and data extrapolated from structurally similar halogenated aromatic compounds.

Introduction and Scientific Context

5-Chloro-2,3-dibromoanisole is a halogenated aromatic compound. While specific literature on this exact molecule is sparse, its structural motifs are common in medicinal chemistry and materials science. Halogenated anisoles serve as versatile intermediates in organic synthesis, particularly in cross-coupling reactions to form complex molecular architectures.[1] The presence of chlorine and bromine atoms offers multiple reactive sites for creating carbon-carbon and carbon-heteroatom bonds, making such compounds valuable building blocks for novel pharmaceutical agents and agrochemicals.[1]

Given the inherent reactivity and potential biological activity of polyhalogenated aromatic compounds, a rigorous and informed approach to their handling and storage is paramount to ensure personnel safety and experimental integrity. These protocols have been developed by cross-referencing safety data for analogous compounds, such as 5-Bromo-2-chloroanisole, and adhering to prudent laboratory practices for handling hazardous chemicals.[2][3]

Hazard Identification and Risk Assessment

A definitive Safety Data Sheet (SDS) for 5-Chloro-2,3-dibromoanisole is not widely available. Therefore, a risk assessment must be performed based on the known hazards of structurally related chemicals. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory system.[3][4]

It is mandatory to obtain and thoroughly review the supplier-specific Safety Data Sheet (SDS) upon procurement of this compound and before commencing any experimental work.

| Potential Hazard | GHS Classification (Anticipated) | Rationale and Precautionary Statement |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4] Avoid contact with skin. Wash hands and any exposed skin thoroughly after handling.[3] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[3][4] Wear safety glasses with side shields or goggles.[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | May cause respiratory irritation.[3][4] Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area, preferably a chemical fume hood.[3] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown | May be harmful if swallowed, in contact with skin, or if inhaled.[3] Avoid ingestion and inhalation.[5] |

Engineering Controls: The First Line of Defense

Proper engineering controls are essential to minimize exposure. All manipulations of 5-Chloro-2,3-dibromoanisole, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6][7] The work area should be equipped with readily accessible safety showers and eyewash stations.[3]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to prevent exposure.[7][8]

-

Eye and Face Protection : Wear chemical safety goggles or a face shield.[9]

-

Skin Protection : A full-length, buttoned laboratory coat must be worn.[6]

-

Hand Protection : Use nitrile gloves as a minimum standard.[8] Given the potential for skin irritation, consider double-gloving, especially for prolonged procedures or when handling larger quantities.[8][10] Gloves should be inspected before use and washed after removal. Contaminated gloves should not be worn outside the immediate work area.[2] Always wash hands thoroughly after removing gloves.[5]

Step-by-Step Handling Protocol

This protocol outlines the procedure for safely handling 5-Chloro-2,3-dibromoanisole from receipt to use in an experiment.

Receiving and Initial Inspection

-

Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Verify that the label correctly identifies the contents as 5-Chloro-2,3-dibromoanisole.

-

Ensure the supplier's SDS is available.

-

Log the chemical into the laboratory inventory.

Weighing and Aliquoting (Solid Compound)

-

Preparation : Don all required PPE and ensure the chemical fume hood is operational. Cover the work surface with absorbent, plastic-backed paper.[6]

-

Tare : Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare the balance.

-

Transfer : Carefully transfer the required amount of the solid compound from the stock container to the weighing vessel using a clean spatula. Avoid generating dust.

-

Seal : Immediately and securely close the stock container.

-

Documentation : Record the dispensed amount in your laboratory notebook.

Solution Preparation

-

Solvent Addition : Add the desired solvent to the vessel containing the weighed 5-Chloro-2,3-dibromoanisole.

-

Dissolution : Gently swirl or stir the mixture to facilitate dissolution. If necessary, use a sealed container and a magnetic stirrer.

-

Labeling : Clearly label the solution with the chemical name, concentration, solvent, date, and your initials.

The following diagram outlines the core handling workflow.

Caption: Safe handling workflow for 5-Chloro-2,3-dibromoanisole.

Storage Protocols

Proper storage is crucial for maintaining the stability of 5-Chloro-2,3-dibromoanisole and ensuring laboratory safety.[11]

| Parameter | Recommendation | Justification & References |

| Temperature | Store in a cool, dry place.[12] Refrigeration (0-10°C) is recommended for long-term stability.[1][13] | Lower temperatures slow potential degradation pathways. Use a spark-proof refrigerator if storing with flammable solvents.[14] |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[5][15] | Prevents absorption of moisture and reaction with atmospheric components. |

| Container | Store only in the original, tightly sealed receptacle.[9][12] | Ensures container compatibility and integrity. |

| Segregation | Store away from strong oxidizing agents.[3] | Halogenated compounds can react vigorously with strong oxidizers.[11] |

| Labeling | All containers must be clearly labeled with the full chemical name and hazard warnings.[2] | Prevents accidental misuse and ensures proper handling. |

Spill and Emergency Procedures

Spill :

-

Evacuate the immediate area.

-

If the spill is large or outside of a fume hood, alert laboratory personnel and contact the institutional safety office.

-

For small spills within a fume hood, use an absorbent material (e.g., sand, universal binders) to contain the spill.[12]

-

Carefully sweep or scoop the absorbed material into a designated halogenated waste container.

-

Decontaminate the area with an appropriate solvent, followed by soap and water.

Personal Exposure :

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3]

-

Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

-

Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Waste Disposal

All waste containing 5-Chloro-2,3-dibromoanisole, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste. Halogenated organic waste must be collected in separate, designated containers.[7][11] Adhere strictly to institutional and local regulations for chemical waste disposal.[9]

References

-

MBL Life Science. (2025, January 27). Safety Data Sheet. Retrieved from [Link]

-

ChemDmart. (n.d.). Safety data sheet. Retrieved from [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2,3-dibromonitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloroanisole. Retrieved from [Link]

-

University of Bristol. (n.d.). Safe Storage of Hazardous Chemicals. Retrieved from [Link]

-

HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

Princeton University. (2024, November 1). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Retrieved from [Link]

-